(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one
CAS No.: 1320361-66-7
Cat. No.: VC11721399
Molecular Formula: C15H9Cl2FO
Molecular Weight: 295.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1320361-66-7 |
|---|---|
| Molecular Formula | C15H9Cl2FO |
| Molecular Weight | 295.1 g/mol |
| IUPAC Name | (E)-3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one |
| Standard InChI | InChI=1S/C15H9Cl2FO/c16-11-4-1-3-10(9-11)15(19)8-7-12-13(17)5-2-6-14(12)18/h1-9H/b8-7+ |
| Standard InChI Key | BSXPOPCYXGORCX-BQYQJAHWSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)Cl)C(=O)/C=C/C2=C(C=CC=C2Cl)F |
| SMILES | C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)C=CC2=C(C=CC=C2Cl)F |
Introduction
(2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one is a synthetic organic compound with a specific stereochemistry, indicated by the "(2E)" prefix, which denotes a trans configuration across the double bond. This compound belongs to the class of propenones, which are characterized by a propenone backbone with various substituents attached to it. The presence of chloro and fluoro substituents on the phenyl rings suggests potential applications in pharmaceuticals or agrochemicals due to their ability to modulate biological activity.
2.2. Synonyms and Identifiers
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Synonyms: 3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)-2-propen-1-one; 2-Propen-1-one, 3-(2-chloro-6-fluorophenyl)-1-(3-chlorophenyl)-
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CBNumber: CB33945473
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MDL Number: MFCD21335106
Preparation and Synthesis
The synthesis of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one typically involves a condensation reaction between appropriate aldehyde and ketone precursors. For instance, a Claisen-Schmidt condensation could be employed, using a base catalyst like potassium tert-butoxide in an ethanol solvent, similar to the synthesis of related compounds .
Biological and Chemical Applications
While specific biological activities of (2E)-3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)prop-2-en-1-one are not reported, compounds with similar structures often exhibit potential in pharmaceutical or agrochemical applications due to their ability to interact with biological targets. The presence of halogen substituents can enhance lipophilicity and modulate metabolic stability, which are desirable properties for drug candidates.
Research Findings and Data
| Property | Value |
|---|---|
| Molecular Formula | C15H9Cl2FO |
| Molecular Weight | 295.14 g/mol |
| CAS Number | 1320361-66-7 |
| Synonyms | 3-(2-Chloro-6-fluorophenyl)-1-(3-chlorophenyl)-2-propen-1-one |
| CBNumber | CB33945473 |
| MDL Number | MFCD21335106 |
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